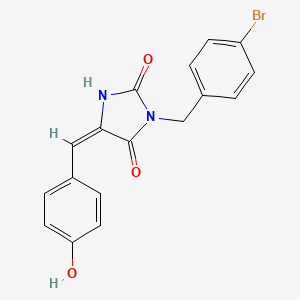![molecular formula C17H16N4OS B5112854 N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)
N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a derivative of 1,2,4-triazole . It is part of a class of compounds that have been studied for their potential as anticancer agents . The structure of these derivatives has been confirmed by spectroscopic techniques .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide”, involves several steps. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is characterized by the presence of a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms .Scientific Research Applications
Organic Synthesis
The compound can be used in organic synthesis due to its benzylic position which can undergo various reactions such as free radical bromination and nucleophilic substitution .
Drug Discovery
1,2,3-triazoles, a core structure in the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
The compound can be used in supramolecular chemistry. The 1,2,3-triazoles has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously .
Chemical Biology
The compound can be used in chemical biology. 1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging .
Materials Science
1,2,3-triazoles are used in materials science due to their high chemical stability and strong dipole moment .
Safety and Hazards
Future Directions
The future directions for the study of “N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” and similar compounds could involve further investigation into their potential as anticancer agents . This could include more detailed studies on their mechanism of action, as well as investigations into their safety and efficacy in clinical trials.
Mechanism of Action
Target of Action
It is known that compounds containing the 1,2,4-triazole moiety have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the anticancer activity of molecules containing a 1,2,4-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
In silico studies of similar compounds have shown that they possess drug-like properties .
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
properties
IUPAC Name |
N-benzyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-15(18-11-13-7-3-1-4-8-13)12-23-17-19-16(20-21-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNLXWSHYAPESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)


![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)
![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)
